KX1-004
Overview
Description
Preparation Methods
The synthetic route for KX1-004 involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-indole-2-carboxylic acid and 3-hydroxybenzylamine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Purification: The crude product is purified using column chromatography to obtain this compound in high purity.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
KX1-004 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
KX1-004 has a wide range of scientific research applications:
Mechanism of Action
KX1-004 exerts its effects by inhibiting the activity of Src protein tyrosine kinase. This inhibition is non-ATP competitive, meaning that this compound binds to a site on the enzyme other than the ATP-binding site . By inhibiting Src-PTK, this compound prevents the phosphorylation of downstream targets involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
KX1-004 is unique among Src-PTK inhibitors due to its non-ATP competitive mechanism of action. Similar compounds include:
PP2: A well-known Src-PTK inhibitor that competes with ATP for binding to the enzyme.
Dasatinib: Another Src-PTK inhibitor that also targets other kinases such as BCR-ABL.
Saracatinib: A selective Src-PTK inhibitor with a different binding profile compared to this compound
This compound’s uniqueness lies in its ability to inhibit Src-PTK without competing with ATP, which may result in different pharmacological effects and potential therapeutic advantages .
Properties
IUPAC Name |
5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHIKXCMCXXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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